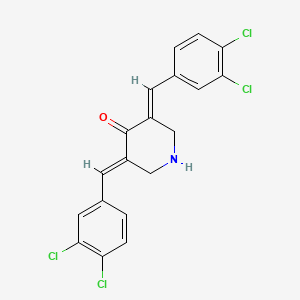

(E,E)-RAMB4

描述

属性

IUPAC Name |

(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5+,14-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPXGFGIFQWUOC-ACFHMISVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1NC/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (E,E)-RAMB4: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-RAMB4, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a synthetic compound belonging to the class of 3,5-bis(arylidene)-4-piperidones. This class of molecules has garnered significant interest in medicinal chemistry due to their potent anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development. The mechanism of action, particularly its role in inducing apoptosis through the Bcl-2 signaling pathway, is elucidated with a corresponding signaling pathway diagram.

Chemical Structure and Properties

This compound is a symmetrical molecule featuring a central piperidin-4-one ring substituted with two (3,4-dichlorophenyl)methylidene groups at the 3 and 5 positions. The "(E,E)" designation refers to the stereochemistry of the exocyclic double bonds.

| Property | Value |

| IUPAC Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |

| Synonym | This compound |

| CAS Number | 919109-61-5 |

| Molecular Formula | C₁₉H₁₃Cl₄NO |

| Molecular Weight | 413.13 g/mol |

| Appearance | Yellow solid |

Synthesis

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of 4-piperidone with two equivalents of 3,4-dichlorobenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Piperidone hydrochloride monohydrate

-

3,4-Dichlorobenzaldehyde

-

Acetic acid

-

Hydrogen chloride gas or concentrated hydrochloric acid

-

Ethanol

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) in glacial acetic acid.

-

Saturate the solution with hydrogen chloride gas or add concentrated hydrochloric acid dropwise while stirring at room temperature.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to obtain this compound as a yellow solid.

Note: The specific reaction conditions, such as temperature and reaction time, may be optimized for better yield and purity.

Caption: Synthetic workflow for this compound.

Biological Activities

This compound and related 3,5-bis(arylidene)-4-piperidones exhibit a range of biological activities, most notably anti-tumor and anti-inflammatory effects.

Anti-Tumor Activity

The anti-neoplastic properties of this class of compounds are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The α,β-unsaturated ketone moieties are thought to act as Michael acceptors, reacting with nucleophilic groups in cellular macromolecules, such as thiol groups in proteins, thereby disrupting their function and triggering cell death.

Quantitative Data: Cytotoxicity of this compound Analogues

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3,5-bis(benzylidene)-4-piperidone | Molt 4/C8 (Leukemia) | < 10 | [1] |

| 3,5-bis(benzylidene)-4-piperidone | CEM (Leukemia) | < 10 | [1] |

| 3,5-bis(benzylidene)-4-piperidone | L1210 (Murine Leukemia) | < 10 | [1] |

| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | HCT116 (Colon Cancer) | 0.15 - 0.28 | [2] |

| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | HeLa (Cervical Cancer) | 0.15 - 0.28 | [2] |

Mechanism of Apoptosis Induction

Studies on related compounds suggest that the apoptotic mechanism involves the intrinsic (mitochondrial) pathway. This is characterized by the depolarization of the mitochondrial membrane, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Caption: Proposed apoptotic signaling pathway of this compound.

Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammatory models. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using appropriate software.

Caption: Workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Nitric Oxide (NO) Assay (Griess Test)

This protocol is for measuring the anti-inflammatory effect of this compound by quantifying nitrite levels in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard

-

96-well plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Prepare a standard curve using sodium nitrite.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples using the standard curve.

Conclusion

This compound is a promising scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its synthesis is straightforward, and its biological activities are significant. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure to enhance efficacy and reduce potential toxicity.

References

- 1. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E,E)-RAMB4 (NSC745885): Synthesis, Mechanism of Action, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

(E,E)-RAMB4 , also identified by its National Cancer Institute designation NSC745885 , is a synthetic compound with demonstrated anti-tumor properties.

| Identifier | Value |

| IUPAC Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |

| CAS Number | 919091-61-5 |

| Molecular Formula | C₁₉H₁₃Cl₄NO |

| Molecular Weight | 413.12 g/mol |

Biological Activity and Mechanism of Action

NSC745885 exhibits selective cytotoxicity against a variety of cancer cell lines while showing minimal toxicity to normal cells. Its primary mechanism of action involves the targeted degradation of Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).

EZH2 Degradation: NSC745885 acts as a potent down-regulator of EZH2 by inducing its degradation through the ubiquitin-proteasome pathway. This leads to the reactivation of EZH2-silenced tumor suppressor genes.

Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells. This is achieved, in part, by decreasing the protein levels of X-linked inhibitor of apoptosis protein (XIAP) and increasing the levels of cleaved caspase-3, a key executioner of apoptosis.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by NSC745885.

Figure 1: Mechanism of NSC745885-induced EZH2 degradation via the ubiquitin-proteasome pathway.

Figure 2: Apoptosis induction by NSC745885 through XIAP downregulation and Caspase-3 activation.

Quantitative Data

The anti-tumor efficacy of NSC745885 has been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | Assay | Endpoint | Value | Treatment Duration |

| SAS | Oral Squamous Cell Carcinoma | Cell Viability | IC₅₀ | 0.85 µM | 72 hours[1] |

| SAS | Oral Squamous Cell Carcinoma | Apoptosis Assay | Annexin V Positive Cells | Dose-dependent increase | 24 hours[1] |

Table 2: In Vivo Efficacy

| Animal Model | Cancer Type | Treatment | Outcome |

| Xenograft Mouse Model | Oral Squamous Cell Carcinoma | 2 mg/kg, intraperitoneal injection, daily for 10 days | Significant reduction in tumor size compared to vehicle control[1] |

Experimental Protocols

Synthesis of (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one

The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.

Materials:

-

Piperidin-4-one hydrochloride

-

3,4-Dichlorobenzaldehyde

-

Acetic acid

-

Hydrogen chloride (gas or solution in a compatible solvent)

-

Ethanol

Procedure:

-

A mixture of piperidin-4-one hydrochloride (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) is dissolved in acetic acid.

-

Hydrogen chloride is bubbled through the solution, or a solution of HCl is added, to catalyze the reaction.

-

The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

Cancer cells of interest

-

Complete cell culture medium

-

NSC745885 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of NSC745885 (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cancer cells treated with NSC745885

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment with NSC745885 for the desired time.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Materials:

-

Cancer cells treated with NSC745885

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XIAP, anti-caspase-3, anti-cleaved caspase-3, anti-EZH2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

References

(E,E)-RAMB4: An In-Depth Technical Guide on its Discovery and Origin

Initial investigations for a compound designated "(E,E)-RAMB4" have yielded no specific findings in the public scientific literature. This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal project codename, or a potential misnomer for a different chemical entity. The following guide is structured to serve as a template for the comprehensive analysis of a novel compound, outlining the necessary data, experimental protocols, and pathway visualizations that would be critical for researchers, scientists, and drug development professionals. Once information on "this compound" becomes available, this framework can be populated accordingly.

Discovery and Origin

This section would typically detail the initial identification of the compound. Key aspects to be covered would include:

-

Screening Process: Was the compound identified through a high-throughput screen, a fragment-based screen, or another discovery method?

-

Source: Was it isolated from a natural source (e.g., plant, microorganism) or was it the product of a synthetic chemistry campaign?

-

Initial Rationale: What was the therapeutic target or biological hypothesis that led to the investigation of this chemical scaffold?

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental.

| Property | Value | Method of Determination |

| Molecular Formula | TBD | Mass Spectrometry |

| Molecular Weight | TBD | Mass Spectrometry |

| IUPAC Name | TBD | NMR Spectroscopy |

| CAS Registry Number | TBD | - |

| Stereochemistry | (E,E) | X-ray Crystallography |

| Solubility | TBD | Nephelometry |

| LogP | TBD | HPLC |

| pKa | TBD | Potentiometric Titration |

Synthesis and Purification

Detailed protocols are essential for reproducibility.

Synthetic Route

A diagram illustrating the synthetic pathway would be presented here.

Caption: Synthetic workflow for the generation of this compound.

Experimental Protocol for Synthesis

A step-by-step description of the chemical reactions, including reagents, solvents, reaction times, and temperatures.

Purification Protocol

Details on the methods used to isolate and purify the final compound, such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This section would focus on the compound's interaction with biological systems.

In Vitro Activity

Quantitative data on the compound's potency and efficacy against its biological target.

| Assay Type | Target | IC50 / EC50 (nM) | Hill Slope |

| Enzymatic Assay | TBD | TBD | TBD |

| Binding Assay | TBD | TBD | TBD |

| Cell-based Assay | TBD Cell Line | TBD | TBD |

Mechanism of Action Studies

Elucidation of how the compound exerts its biological effect.

-

Target Engagement Assays: Cellular thermal shift assay (CETSA), surface plasmon resonance (SPR).

-

Signaling Pathway Analysis: Western blotting, reporter gene assays.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for validation and further research.

Western Blotting Protocol

-

Cell Lysis: Description of buffer composition and procedure.

-

Protein Quantification: Method used (e.g., BCA assay).

-

Electrophoresis: Gel percentage, running conditions.

-

Transfer: Membrane type, transfer conditions.

-

Antibody Incubation: Primary and secondary antibody details, concentrations, and incubation times.

-

Detection: Chemiluminescence or fluorescence detection method.

Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Cell line, seeding density.

-

Compound Treatment: Concentration range, incubation time.

-

Reagent Incubation: MTT reagent concentration and incubation time.

-

Solubilization: Solubilizing agent and procedure.

-

Data Acquisition: Plate reader settings.

(E,E)-RAMB4: A Technical Guide to its Presumed Mechanism of Action as a Retinoic Acid Metabolism Blocking Agent

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific quantitative data or detailed experimental results for a compound explicitly identified as "(E,E)-RAMB4". The following technical guide is constructed based on the well-established mechanism of action of Retinoic Acid Metabolism Blocking Agents (RAMBAs), a class of compounds to which this compound is presumed to belong based on its nomenclature. The quantitative data and specific experimental examples provided are representative of highly potent RAMBAs with similar structural motifs and should be considered illustrative.

Executive Summary

This compound is anticipated to function as a potent and selective inhibitor of the cytochrome P450 enzyme CYP26A1, the primary enzyme responsible for the catabolism of all-trans-retinoic acid (ATRA). By inhibiting CYP26A1, this compound is expected to elevate intracellular concentrations of endogenous ATRA. This surge in ATRA levels subsequently enhances the activation of retinoic acid receptors (RARs), leading to a cascade of downstream effects that include the induction of cell differentiation, apoptosis, and cell cycle arrest in cancer cells. This guide provides a detailed overview of this mechanism, supported by representative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: CYP26A1 Inhibition

The primary molecular target of RAMBAs is the CYP26A1 enzyme. This enzyme hydroxylates ATRA, marking it for further degradation and thereby controlling its intracellular levels. This compound, as a RAMBA, is predicted to bind to the active site of CYP26A1, preventing the metabolism of ATRA.

Quantitative Data on CYP26A1 Inhibition

While specific data for this compound is unavailable, novel RAMBAs with related structural features have demonstrated potent inhibition of CYP26A1. The following table summarizes representative inhibitory activities.

| Compound Class | Representative Compound | CYP26A1 IC50 (nM) | Assay System | Reference |

| Azole-based RAMBAs | Liarozole | 540 | Microsomal Assay | [1] |

| Novel Imidazole Propanoates | Compound 20 | 3 | MCF-7 Microsomal Assay | [1] |

| Novel Triazole Propanoates | Compound 18 | 6.7 | CYP26A1 Microsomal Assay | [2] |

Downstream Cellular Effects

The inhibition of ATRA metabolism by this compound is expected to trigger a series of downstream cellular events, primarily mediated by the nuclear retinoic acid receptors (RARs).

Signaling Pathway

Induction of Cell Differentiation

Elevated ATRA levels are known to induce the differentiation of various cancer cell types, particularly in hematological malignancies and some solid tumors. This is often characterized by the expression of cell surface markers associated with mature cell lineages.

Induction of Apoptosis

RAMBAs, by increasing ATRA, can trigger programmed cell death in cancer cells. This is a key therapeutic outcome and can be quantified through various assays.

Induction of Cell Cycle Arrest

Inhibition of cancer cell proliferation through cell cycle arrest is another important consequence of elevated ATRA levels. This is typically observed as an accumulation of cells in the G0/G1 phase of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of a RAMBA like this compound.

CYP26A1 Inhibition Assay (Microsomal)

Objective: To determine the IC50 value of this compound for the inhibition of ATRA metabolism by CYP26A1.

Materials:

-

Microsomes from a cell line expressing CYP26A1 (e.g., MCF-7 breast cancer cells).

-

[3H]-labeled ATRA.

-

This compound at various concentrations.

-

Reaction buffer (e.g., potassium phosphate buffer).

-

Acetonitrile (to stop the reaction).

-

Ethyl acetate (for extraction).

-

HPLC system with a radioactivity detector.

Procedure:

-

Prepare a reaction mixture containing microsomes, reaction buffer, and a specific concentration of this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding [3H]-ATRA.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding ice-cold acetonitrile.

-

Extract the retinoids from the mixture using ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Analyze the sample using HPLC to separate and quantify the remaining [3H]-ATRA and its tritiated metabolites.

-

Calculate the percentage of ATRA metabolism at each concentration of this compound and determine the IC50 value.

TUNEL Assay for Apoptosis

Objective: To visualize and quantify apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest.

-

This compound.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100).

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Culture cancer cells and treat with this compound or vehicle control for a specified time.

-

Harvest and fix the cells.

-

Permeabilize the cells to allow entry of the TUNEL reagents.

-

Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy (for morphological assessment) or flow cytometry (for quantification of apoptotic cells).

Western Blot for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare protein lysates from cells treated with this compound and controls.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line.

-

This compound.

-

Trypsin (for adherent cells).

-

Cold 70% ethanol (for fixation).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

While specific experimental data for this compound is not currently in the public domain, its classification as a RAMBA provides a strong basis for its mechanism of action. It is anticipated to be a potent inhibitor of CYP26A1, leading to increased intracellular ATRA levels and subsequent activation of RAR-mediated signaling pathways. These pathways are known to induce therapeutically desirable outcomes in cancer cells, including differentiation, apoptosis, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel RAMBAs in a research and drug development setting.

References

- 1. Small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26): synthesis and biological evaluation of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and CYP26A1 inhibitory activity of novel methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

predicted biological targets of (E,E)-RAMB4

An in-depth analysis of publicly available scientific literature and biomedical databases reveals no specific molecule designated as "(E,E)-RAMB4." This suggests that "this compound" may be a novel compound, an internal codename not yet disclosed in public research, or a potential misnomer.

The search results did, however, provide information on a "Regulator of Ace2 and Morphogenesis" (RAM) signaling pathway, which is crucial for various cellular functions in fungi, such as Cryptococcus neoformans. It is plausible that "this compound" could be a modulator of this pathway, but no direct evidence from the conducted searches supports this hypothesis.

Further investigation into other signaling pathways and protein targets from the search results, such as the ErbB-4, Notch, BMP/SMAD, and Wnt pathways, as well as the bromodomain-containing protein 4 (BRD4), did not establish any connection to a molecule named "this compound."

Without further clarification on the identity of "this compound," it is not possible to provide a detailed technical guide on its predicted biological targets, associated quantitative data, experimental protocols, or relevant signaling pathways as requested.

To proceed, additional information is required to accurately identify the molecule . This could include:

-

Chemical Structure or IUPAC Name: The definitive chemical identifier for the compound.

-

Alternative Names or Synonyms: Any other designations used in research or development.

-

Source or Context: The publication, patent, or research group associated with "this compound."

Upon receiving clarifying information, a comprehensive analysis can be conducted to fulfill the user's request for an in-depth technical guide.

In Silico Modeling of (E,E)-RAMB4 Interactions with PTP1B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E,E)-RAMB4 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. As such, PTP1B has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the in silico modeling of the interactions between this compound and its biological target, PTP1B. While specific computational modeling studies on this compound are not publicly available, this document outlines a robust, generalized workflow for such an analysis, based on established methodologies for similar PTP1B inhibitors. This guide also details the relevant signaling pathways, experimental protocols for inhibitor characterization, and presents representative quantitative data for this class of compounds.

Introduction to this compound and its Target: PTP1B

This compound belongs to the 3,5-diaryl-ylidene piperidone class of compounds and has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The discovery of this compound is detailed in patent CN103626692A. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key cellular signaling pathways.

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1). This action attenuates the downstream signaling cascade, leading to decreased glucose uptake and utilization. Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity.

In Silico Modeling of this compound and PTP1B Interactions

While specific in silico studies on this compound are not yet published, a standard and effective computational workflow can be applied to elucidate its binding mechanism to PTP1B.

Molecular Docking

Molecular docking simulations are employed to predict the preferred binding pose and affinity of this compound within the active site of PTP1B.

Workflow:

-

Protein Preparation: The three-dimensional crystal structure of human PTP1B is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D conformation. Energy minimization is performed using a suitable force field.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to dock the prepared ligand into the active site of the prepared PTP1B structure. The active site is typically defined by key catalytic residues.

-

Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energies and interactions with the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Logical Workflow for Molecular Docking:

Molecular Dynamics (MD) Simulations

To assess the stability of the docked this compound-PTP1B complex and to study its dynamic behavior over time, molecular dynamics simulations are performed.

Workflow:

-

System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.

-

Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production MD simulation is then run for a significant time scale (e.g., 100 ns or more).

-

Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD), the flexibility of the protein and ligand (e.g., via root-mean-square fluctuation - RMSF), and to identify persistent intermolecular interactions.

PTP1B Signaling Pathways

This compound, as a PTP1B inhibitor, is expected to modulate signaling pathways negatively regulated by PTP1B. The primary pathway of interest is the insulin signaling cascade.

Insulin Signaling Pathway and PTP1B Inhibition:

Quantitative Data

While specific quantitative data for this compound is proprietary to the patent holders, the following table presents representative data for potent 3,5-bis(benzylidene)piperidin-4-one analogs as PTP1B inhibitors, which would be expected to be in a similar range for this compound.

| Compound Class | PTP1B IC50 (nM) | Selectivity vs. TCPTP |

| 3,5-bis(benzylidene)piperidin-4-one | 100 - 500 | 10 to 50-fold |

| N-acyl-3,5-bis(benzylidene)piperidin-4-one | 50 - 200 | > 50-fold |

Note: The data presented is representative for this class of compounds and not the specific, measured values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of this compound with PTP1B.

PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.

-

In a 96-well plate, add the PTP1B enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (for control) to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Glucose Uptake

Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes or L6 myotubes).

Materials:

-

Differentiated 3T3-L1 adipocytes or L6 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

This compound

-

2-deoxy-D-[3H]glucose (radioactive tracer)

-

Scintillation counter

Protocol:

-

Culture and differentiate the cells in appropriate multi-well plates.

-

Serum-starve the cells for a few hours before the assay.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Stimulate the cells with a sub-maximal concentration of insulin.

-

Add 2-deoxy-D-[3H]glucose to initiate the glucose uptake.

-

After a defined incubation period, wash the cells with ice-cold KRH buffer to remove excess radiolabeled glucose.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the results to the protein content of each well and express the data as a fold increase over the basal (unstimulated) glucose uptake.

Conclusion

This compound is a promising PTP1B inhibitor with potential therapeutic applications in metabolic diseases. While detailed in silico modeling and quantitative interaction data for this specific compound are not publicly available, this guide provides a comprehensive framework for conducting such studies. The outlined experimental protocols are standard methods for characterizing the inhibitory activity and cellular effects of PTP1B inhibitors. Further research, including the publication of detailed computational and experimental data on this compound, will be crucial for advancing its development as a potential therapeutic agent.

An In-depth Technical Guide on the Core Physicochemical Properties of (E,E)-RAMB4

This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and relevant experimental methodologies for (E,E)-RAMB4, a compound identified as a potent ubiquitin-proteasome system (UPS) stressor with significant anticancer potential. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a bis-arylidene piperidinone derivative. Its core physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |

| Synonyms | This compound |

| CAS Number | 919091-61-5 |

| Molecular Formula | C₁₉H₁₃Cl₄NO |

| Molecular Weight | 413.12 g/mol |

| Melting Point | 195–197 °C[1] |

| LogP (Predicted) | High |

| Purity | ≥97% |

Biological Activity and Mechanism of Action

This compound exhibits its biological activity primarily through the disruption of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.

Inhibition of the Ubiquitin-Proteasome System

This compound functions as a UPS-stressor by inhibiting ubiquitin-mediated protein degradation.[1] This activity is upstream of the 20S proteasomal catalytic core. The proposed mechanism involves the covalent binding of bis-benzylidine piperidones to the RPN13 ubiquitin receptor (also known as ADRM1) located in the 19S regulatory particle of the proteasome.[1][2][3] This inhibition prevents the recognition and processing of polyubiquitinated proteins, leading to their accumulation within the cell.

Anticancer Effects

The accumulation of polyubiquitinated proteins induced by this compound triggers significant cellular stress, particularly endoplasmic reticulum (ER) stress, which can lead to the activation of apoptotic pathways and subsequent cancer cell death. Studies have demonstrated the dose-dependent cytotoxic effects of this compound on various cervical cancer cell lines, including SiHa, CaSki, ME-180, and HeLa cells. For HeLa cells, an IC₅₀ value of 2 µM has been reported.

Caption: Signaling pathway of this compound in inducing apoptosis.

Experimental Protocols

This section details the general methodologies for the synthesis, characterization, and biological evaluation of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

3,4-Dichlorobenzaldehyde

-

Acetic acid

-

Dry hydrogen chloride gas

-

Potassium carbonate solution (25% w/v)

-

Water

Procedure:

-

A suspension of 4-piperidone hydrochloride monohydrate and two equivalents of 3,4-dichlorobenzaldehyde is prepared in acetic acid.

-

Dry hydrogen chloride gas is passed through the mixture for approximately 30 minutes.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is then treated with an aqueous solution of potassium carbonate to yield the free base.

-

The final product is washed with water and dried.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/acetonitrile.

Caption: General workflow for the synthesis of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Ubiquitinated Protein Accumulation Assay (Western Blot)

To confirm the mechanism of action of this compound, a Western blot analysis can be performed to detect the accumulation of polyubiquitinated proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. An increase in the high molecular weight smear upon treatment with this compound indicates the accumulation of polyubiquitinated proteins.

References

An In-depth Technical Guide on the Solubility and Stability of Retinoid Analogs: A Focus on (E,E)-RAMB4

Disclaimer: Publicly available scientific literature and databases contain limited specific quantitative data on the solubility and stability of the compound "(E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethenyl)benzoic acid," referred to as (E,E)-RAMB4. This guide provides a comprehensive overview based on available information for structurally related compounds and established methodologies for assessing the solubility and stability of pharmaceutical agents. The protocols and data presented herein are for informational purposes and should be adapted and validated for the specific compound of interest.

Introduction to Retinoic Acid Metabolism Blocking Agents (RAMBAs)

Retinoic Acid Metabolism Blocking Agents (RAMBAs) are a class of synthetic compounds designed to inhibit the enzymatic breakdown of endogenous all-trans-retinoic acid (ATRA).[1][2][3] By blocking cytochrome P450 enzymes, particularly the CYP26 family, RAMBAs increase the intracellular concentration and prolong the half-life of ATRA.[2] This modulation of retinoic acid levels holds therapeutic potential for a variety of dermatological and oncological conditions that are responsive to retinoid-based therapies.[1] Given their mechanism of action, understanding the physicochemical properties of RAMBAs, such as their solubility and stability, is critical for the development of effective and safe drug formulations.

Solubility Profile

The solubility of a drug candidate is a crucial determinant of its bioavailability and formulation feasibility. While specific data for this compound is not available, the following table summarizes the reported solubility of a structurally similar retinoid analog, 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoic acid. This information can serve as a preliminary reference for researchers working with related molecular scaffolds.

Table 1: Solubility of a Structurally Related Retinoid Analog

| Solvent | Solubility |

| Dimethylformamide (DMF) | 5 mg/mL |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

| Ethanol | 1 mg/mL |

Data for 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoicacid, not this compound.

The solubility of retinoid analogs is generally influenced by several factors:

-

pH: The presence of the carboxylic acid moiety in this compound suggests that its aqueous solubility will be pH-dependent. In acidic media, the compound is likely to be in its less soluble free acid form, while in neutral to alkaline media, it will form a more soluble carboxylate salt.

-

Polarity of the Solvent: The "like dissolves like" principle is applicable. The large, nonpolar tetracyclic ring system suggests good solubility in nonpolar organic solvents, while the polar carboxylic acid group provides some solubility in polar solvents.

-

Temperature: Solubility is generally endothermic, meaning it increases with temperature. However, the extent of this effect must be determined empirically.

-

Crystalline Form: Polymorphism, or the existence of different crystalline structures, can significantly impact the solubility of a compound.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Retinoids, as a class, are known to be sensitive to light, heat, and oxidation. Stability studies are essential to determine the appropriate storage conditions and shelf-life of this compound.

Potential degradation pathways for this compound may include:

-

Isomerization: The (E,E) configuration of the double bonds may be susceptible to isomerization to cis isomers upon exposure to light or heat.

-

Oxidation: The polyene system is prone to oxidation, which can be accelerated by exposure to air and light.

-

Decarboxylation: Although less common, the benzoic acid moiety could undergo decarboxylation under certain stress conditions.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to accurately characterizing the solubility and stability of a new chemical entity.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines. This involves storing the drug substance under various environmental conditions for a predetermined period.

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Samples are pulled at specified time points and analyzed for potency, purity, and the presence of degradation products using a stability-indicating analytical method.

Caption: A diagram illustrating the key components and logical flow of a typical pharmaceutical stability program.

Conclusion

References

(E,E)-RAMB4: A Potential Therapeutic Agent for Cancer and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E,E)-RAMB4, with the chemical name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a member of the bis-arylidene piperidinone (BAP) class of synthetic compounds. Emerging evidence suggests that this compound holds significant therapeutic potential as both an anti-cancer and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, mechanism of action, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Bis-arylidene piperidinones (BAPs) are a class of curcumin analogs characterized by a central piperidin-4-one ring flanked by two arylidene groups. These compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties. The α,β-unsaturated ketone moieties in the BAP scaffold are thought to be crucial for their biological activity, acting as Michael acceptors that can react with nucleophilic residues in target proteins.

This compound is distinguished by the presence of 3,4-dichlorophenyl substituents on the arylidene groups. This substitution pattern is believed to influence the compound's electrophilicity and steric properties, thereby modulating its biological activity. This document aims to consolidate the available technical information on this compound to support its further investigation as a potential therapeutic candidate.

Physicochemical Properties

| Property | Value |

| Full Chemical Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |

| Synonyms | This compound |

| CAS Number | 919091-61-5[1] |

| Molecular Formula | C19H13Cl4NO |

| Molecular Weight | 413.12 g/mol [1] |

| Appearance | Yellow solid |

| Purity | Typically >95% |

Therapeutic Applications and Mechanism of Action

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer activity is the induction of apoptosis.

Quantitative Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by MTT assays.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2[1] |

| HeLa | Cervical Cancer | 12.8[1] |

| A549 | Lung Cancer | 20.5[1] |

Mechanism of Action: Apoptosis Induction via Caspase Activation

This compound is understood to induce apoptosis through the activation of caspase signaling pathways. While the exact caspases involved in the this compound-induced pathway have not been fully elucidated for this specific molecule, studies on structurally related bis-arylidene piperidinones suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the subsequent morphological changes associated with apoptosis.

A proposed signaling pathway for the anti-cancer activity of this compound is depicted in the following diagram:

Caption: Proposed apoptotic signaling pathway induced by this compound.

Anti-Inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. Its primary mechanism in this context is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Mechanism of Action: Inhibition of Nitric Oxide Production

Inflammation is often characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by enzymes such as inducible nitric oxide synthase (iNOS). This compound has been shown to reduce NO secretion in LPS-induced inflammatory models. While the precise mechanism for this compound is under investigation, related compounds are known to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS. By inhibiting the NF-κB pathway, this compound can downregulate iNOS expression, leading to a decrease in NO production.

The proposed signaling pathway for the anti-inflammatory action of this compound is illustrated below:

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of bis-arylidene piperidinones, which can be adapted for this compound.

Materials:

-

Piperidin-4-one hydrochloride

-

3,4-Dichlorobenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Mortar and pestle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a mortar, grind a mixture of piperidin-4-one hydrochloride (1 mmol) and 3,4-dichlorobenzaldehyde (2.2 mmol).

-

Add solid sodium hydroxide (2.5 mmol) to the mixture and continue grinding for 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one.

-

Dry the purified product under vacuum.

The following diagram illustrates the experimental workflow for the synthesis of this compound:

Caption: Experimental workflow for the synthesis of this compound.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol provides a method for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Nitric Oxide (NO) Secretion Assay (Griess Assay)

This protocol describes a method to measure the effect of this compound on NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

Griess Reagent System

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with untreated cells and cells treated with LPS alone.

-

After incubation, collect the cell culture supernatant.

-

Perform the Griess assay on the supernatant according to the manufacturer's protocol. This typically involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate with dual anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit nitric oxide production in inflammatory models warrants further investigation. Future studies should focus on:

-

In vivo efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in animal models.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

-

Target identification and validation: Elucidating the specific molecular targets of this compound to gain a more detailed understanding of its mechanism of action.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and drug-like properties.

The comprehensive data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of this compound as a potential novel therapeutic agent.

References

Early-Stage Research on (E,E)-RAMB4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-RAMB4 is a novel small molecule that has demonstrated potential as a modulator of the ubiquitin-proteasome system (UPS). This technical guide provides a comprehensive overview of the early-stage research on this compound, with a focus on its mechanism of action as a UPS stressor. The information presented herein is primarily derived from preclinical studies on the compound identified as RAMB4, with the chemical name 3,5-bis[(3,4-dichlorophenyl)methylene]-4-piperidinone. The (E,E) designation refers to the stereochemistry of the exocyclic double bonds. It is important to note that the name this compound has also been associated with a protein tyrosine phosphatase-1B (PTP1B) inhibitor described in patent literature (CAS No. 919091-61-5); however, this guide will focus on the UPS-modulating compound (CAS No. 145888-79-5) for which more extensive peer-reviewed data is available.

Core Compound Details

| Detail | Information |

| Compound Name | This compound |

| Systematic Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |

| Alternative Names | RAMB4, NSC 638643 |

| CAS Number | 145888-79-5 |

| Molecular Formula | C₁₉H₁₃Cl₄NO |

| Molecular Weight | 413.1 g/mol |

| Mechanism of Action | Ubiquitin-Proteasome System (UPS) Stressor |

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound's effects on various cervical cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cervical Cancer Cell Lines

| Cell Line | HPV Genotype | IC₅₀ (µM) |

| HeLa | HPV18 | 2 |

| SiHa | HPV16 | Dose-dependent reduction in viability |

| Caski | HPV16 | Dose-dependent reduction in viability |

| ME180 | HPV39 | Dose-dependent reduction in viability |

Data extracted from a study by Anchoori et al. on the effects of RAMB compounds on cervical cancer cell lines.[1][2]

Mechanism of Action: A Ubiquitin-Proteasome System Stressor

This compound exerts its anticancer effects by inducing stress on the ubiquitin-proteasome system. Unlike direct proteasome inhibitors such as bortezomib, this compound does not inhibit the catalytic activities of the 20S proteasome.[1] Instead, it is believed to act upstream, leading to the accumulation of polyubiquitinated proteins.[3] This accumulation triggers a cellular stress response, which can selectively induce apoptosis in cancer cells that are often more reliant on a functioning UPS for survival.

Signaling Pathway

The proposed mechanism of action involves the disruption of the normal flow of protein degradation through the UPS, leading to an accumulation of ubiquitinated proteins and subsequent cellular stress responses.

Caption: Signaling pathway of the Ubiquitin-Proteasome System and the proposed point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the early-stage research of this compound.

Synthesis of (E,E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-piperidinone

While the primary biological study did not detail the synthesis, a general and plausible method for the synthesis of 3,5-bis(benzylidene)-4-piperidones is the Claisen-Schmidt condensation.

-

Reaction: A stirred solution of 4-piperidone (1 equivalent) and 3,4-dichlorobenzaldehyde (2.2 equivalents) in ethanol is treated with a catalytic amount of aqueous sodium hydroxide.

-

Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

Work-up: The resulting precipitate is collected by filtration, washed with cold ethanol and water, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the (E,E)-isomer as the thermodynamically favored product.

Cell Viability Assay (XTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cervical cancer cells (e.g., HeLa, SiHa, Caski, ME180) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 30 µM).

-

Incubation: The cells are incubated with the compound for 48 hours.

-

XTT Reagent Addition: After the incubation period, the XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) is added to each well according to the manufacturer's instructions.

-

Measurement: The plates are incubated for an additional 4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.

Western Blot Analysis for Polyubiquitinated Proteins

This experiment is conducted to assess the accumulation of polyubiquitinated proteins following treatment with this compound.

-

Cell Lysis: HeLa cells are treated with a specified concentration of this compound (e.g., 5 µM) for a set period (e.g., 6 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ubiquitin. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and in vitro evaluation of this compound.

Conclusion and Future Directions

The early-stage research on this compound as a ubiquitin-proteasome system stressor has shown promising results, particularly in the context of cervical cancer. Its distinct mechanism of action, which does not involve direct inhibition of the 20S proteasome, suggests it may offer a different therapeutic window compared to existing proteasome inhibitors.

Future research should focus on:

-

Detailed SAR Studies: To optimize the potency and selectivity of the 3,5-bis(benzylidene)-4-piperidone scaffold.

-

In Vivo Efficacy: To evaluate the anti-tumor activity of this compound in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the compound.

-

Elucidation of Upstream Targets: To precisely identify the molecular targets of this compound within the ubiquitin-proteasome pathway.

This technical guide provides a foundational understanding of the preclinical data available for this compound, serving as a valuable resource for researchers and drug development professionals interested in this novel class of compounds.

References

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Stressing the Ubiquitin-Proteasome System without 20S Proteolytic Inhibition Selectively Kills Cervical Cancer Cells | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid ((E,E)-RAMB4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid metabolism blocking agents (RAMBAs) are a class of compounds that inhibit the catabolism of all-trans-retinoic acid (ATRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1][2] By preventing the degradation of endogenous ATRA, RAMBAs can enhance retinoid signaling, making them promising therapeutic agents for various conditions, including cancer and dermatological diseases.[1][2] The primary targets of RAMBAs are the cytochrome P450 enzymes of the CYP26 family, which are responsible for hydroxylating ATRA.[1] (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid, hereafter referred to as (E,E)-RAMB4, is a synthetic retinoid designed to act as a RAMBA. This document provides a detailed protocol for the chemical synthesis of this compound and an overview of its potential mechanism of action.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |

| all-trans-Retinal | C₂₀H₂₈O | 284.44 | 1.0 | 284.4 mg | - |

| 4-(2-aminoethyl)benzoic acid | C₉H₁₁NO₂ | 165.19 | 1.0 | 165.2 mg | - |

| This compound | C₂₉H₃₇NO₂ | 431.61 | - | - | ~85-95% (hypothetical) |

Experimental Protocols

Synthesis of (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid (this compound)

This protocol describes the synthesis of this compound via a Schiff base condensation reaction between all-trans-retinal and 4-(2-aminoethyl)benzoic acid.

Materials:

-

all-trans-Retinal

-

4-(2-aminoethyl)benzoic acid

-

Anhydrous ethanol

-

Molecular sieves (4 Å)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add all-trans-retinal (284.4 mg, 1.0 mmol) and 4-(2-aminoethyl)benzoic acid (165.2 mg, 1.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. The solution will appear as a yellow-orange suspension.

-

Inert Atmosphere: Add a handful of activated 4 Å molecular sieves to the flask to absorb the water formed during the reaction. Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.